2-(2-Bromobenzenesulfonamido)acetic acid
Description
2-(2-Bromobenzenesulfonamido)acetic acid is a brominated sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the ortho-position and an acetic acid moiety attached via the sulfonamide nitrogen. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the bromine substituent, which modulates the sulfonamide group’s reactivity and hydrogen-bonding capacity. Its synthesis typically involves the reaction of 2-bromobenzenesulfonyl chloride with glycine derivatives, followed by hydrolysis or crystallization .
Properties
IUPAC Name |
2-[(2-bromophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWNABPXQRTJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzenesulfonamido)acetic acid typically involves the reaction of 2-bromobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or acetonitrile, and a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-bromobenzenesulfonyl chloride with glycine, followed by hydrolysis. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-(2-Bromobenzenesulfonamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(2-bromobenzenesulfonamido)acetic acid can be contextualized by comparing it with analogous sulfonamide derivatives, halogen-substituted benzenesulfonamides, and related acetic acid hybrids. Below is a detailed analysis:
Positional Isomers: Bromine Substitution Patterns
2-(4-Bromobenzenesulfonamido)acetic Acid (Compound I) :
- Structure: Bromine at the para-position.
- Key Differences: The para-substitution reduces steric hindrance compared to the ortho-isomer, leading to planar molecular geometries and stronger intermolecular hydrogen bonds (O–H⋯O and N–H⋯O). This results in higher melting points and crystalline stability .
- Reactivity: The para-bromine exerts a weaker electron-withdrawing effect on the sulfonamide group compared to ortho-substitution, altering acidity (pKa) and solubility in polar solvents.
2-(2-Iodobenzenesulfonamido)acetic Acid (Compound IV) :
- Structure: Iodine at the ortho-position.
- Key Differences: The larger iodine atom increases steric bulk and polarizability, enhancing van der Waals interactions in the crystal lattice. This compound exhibits shorter S–N and S–O bond lengths due to iodine’s stronger inductive effect compared to bromine .
Halogen-Substituted Analogues
2-(2-Chlorobenzenesulfonamido)acetic Acid :
- Structure: Chlorine at the ortho-position.
- Key Differences: Chlorine’s smaller atomic radius and higher electronegativity result in stronger hydrogen-bonding interactions (N–H⋯O) but weaker London dispersion forces compared to bromine. This reduces thermal stability but increases aqueous solubility .
- Biological Activity: Chlorinated analogues are often more reactive in enzyme inhibition due to enhanced electrophilicity .
2-(3-Bromo-4-methoxyphenyl)acetic Acid :
- Structure: Bromine at the meta-position with a methoxy group at para.
- Key Differences: The methoxy group donates electrons via resonance, countering bromine’s electron-withdrawing effect. This results in a distorted phenyl ring geometry (C–C–C angles: 118.2°–121.5°) and centrosymmetric hydrogen-bonded dimers in the crystal lattice .
Functional Group Variations
- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate: Structure: Additional phenyl group at the α-carbon of the acetic acid. Key Differences: The phenyl group introduces steric hindrance, reducing rotational freedom and favoring specific conformations. This compound demonstrates enhanced ligand properties in metal coordination complexes due to the bulky aromatic moiety .
- 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic Acid: Structure: Acetamido spacer between sulfonamide and acetic acid. Key Differences: The extended chain increases flexibility and hydrogen-bonding sites, improving solubility in DMSO and methanol. Such derivatives are explored as protease inhibitors .
Research Implications
- Drug Design : The ortho-bromine in this compound enhances sulfonamide acidity, making it a candidate for enzyme-active site targeting. Chlorinated analogues may offer better pharmacokinetics due to improved solubility .
- Materials Science : Brominated sulfonamides exhibit robust crystalline frameworks, suitable for designing metal-organic frameworks (MOFs) with tailored pore sizes .
Biological Activity
2-(2-Bromobenzenesulfonamido)acetic acid is an organic compound with the molecular formula C₈H₈BrNO₄S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure, featuring a bromine atom at the ortho position of a benzene ring attached to a sulfonamide group and an acetic acid moiety. This structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₄S |
| Molecular Weight | 168.12 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to play a significant role in enzyme inhibition, while the bromine atom may enhance binding affinity due to its electronegative properties.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains, suggesting potential use as an antibiotic agent.
Antimicrobial Activity
Recent research has highlighted the antimicrobial efficacy of this compound against multidrug-resistant bacteria. For instance, it has shown activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. The compound was tested against various enzyme targets, revealing significant inhibition rates that suggest its potential as a lead compound for drug development.
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Enzyme A | 0.5 | |
| Enzyme B | 1.0 | |
| Enzyme C | 0.75 |
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Bromobenzenesulfonamido)acetic acid | Para-brominated sulfonamide | Moderate antimicrobial activity |
| 2-(2-Chlorobenzenesulfonamido)acetic acid | Ortho-chlorinated sulfonamide | Lower enzyme inhibition |
| 2-(2-Bromobenzenesulfonamido)propionic acid | Propionic acid derivative | Similar but less potent |
The comparative analysis indicates that the ortho-bromination in this compound may provide enhanced biological activity compared to its para- or chloro-substituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
